molecular formula C22H30O2 B582760 Norethindrone 3-Ethyl Ether CAS No. 96487-85-3

Norethindrone 3-Ethyl Ether

Cat. No. B582760
CAS RN: 96487-85-3
M. Wt: 326.48
InChI Key: QWUNBJUTBPRZJT-ZCPXKWAGSA-N
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Description

Norethindrone 3-Ethyl Ether, also known as 3-ethoxy-19-nor-17α-pregna-3,5-dine-20-yn-17-ol, is a medication used in combination with estrogen or alone in hormonal contraceptives, hormone replacement therapy, and in the treatment of gynecological disorders .


Synthesis Analysis

The synthesis of Norethindrone 3-Ethyl Ether involves the reaction with toluene-4-sulfonic acid in tetrahydrofuran at 25°C for 12 hours . The molecular formula of Norethindrone 3-Ethyl Ether is C22H30O2 .


Molecular Structure Analysis

The molecular structure of Norethindrone 3-Ethyl Ether is represented by the SMILES notation: CCOC1=CC2=CC[C@@H]3C@H[C@H]3CC[C@@]4(O)C#C)[C@H]2CC1 . The molecular weight is 326.47 .


Chemical Reactions Analysis

Ethers, such as Norethindrone 3-Ethyl Ether, are known to be unreactive towards most reagents, which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .


Physical And Chemical Properties Analysis

The molecular formula of Norethindrone 3-Ethyl Ether is C22H30O2 and the molecular weight is 326.47 . The storage temperature is +4°C .

Scientific Research Applications

  • Contraception

    • Application : Norethindrone acetate and ethinyl estradiol are used in combination as an oral contraceptive .
    • Method : One tablet is taken orally at the same time every day for 28 days .
    • Outcome : The combination of these hormones prevents ovulation, thus preventing pregnancy .
  • Menopause Symptom Management

    • Application : This combination of hormones is used to reduce the number and severity of hot flashes due to menopause .
    • Method : The medication is taken orally, and it works by increasing levels of the hormone estrogen in the body, which decreases the symptoms of menopause .
    • Outcome : Improved management of menopausal symptoms such as hot flashes .
  • Prevention of Osteoporosis

    • Application : The combination of Norethindrone Acetate and Ethinyl Estradiol may be used to prevent osteoporosis after menopause .
    • Method : The medication is taken orally, and it works by maintaining adequate levels of estrogen in the body, which is important for bone health .
    • Outcome : Reduced risk of developing osteoporosis after menopause .
  • Regulation of Menstruation

    • Application : Progesterone, such as Norethindrone, is a female hormone important for the regulation of ovulation and menstruation .
    • Method : The medication is taken orally and works by regulating the hormonal balance in the body .
    • Outcome : Regular menstrual cycles and reduced menstrual discomfort .

Safety And Hazards

Norethindrone 3-Ethyl Ether may cause serious side effects. It may cause sudden vision loss, bulging eyes, or severe headache; swelling, rapid weight gain; unusual vaginal bleeding; missed menstrual periods; pelvic pain (especially on one side); a breast lump; a light-headed feeling, like you might pass out; increased thirst, increased urination; liver problems–loss of appetite, stomach pain (upper right side), dark urine, jaundice (yellowing of the skin or eyes); or signs of a blood clot–sudden numbness or weakness, problems with vision or speech, chest pain, shortness of breath, swelling or redness in an arm or leg .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-4-22(23)13-11-20-19-8-6-15-14-16(24-5-2)7-9-17(15)18(19)10-12-21(20,22)3/h1,6,14,17-20,23H,5,7-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUNBJUTBPRZJT-ZCPXKWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@]4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021161
Record name 19-​Norpregna-​3,​5-​dien-​20-​yn-​17-​ol, 3-​ethoxy-​, (17α)​- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norethindrone 3-Ethyl Ether

CAS RN

96487-85-3
Record name 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17α)-
Source CAS Common Chemistry
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Record name Norethindrone 3-ethyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19-​Norpregna-​3,​5-​dien-​20-​yn-​17-​ol, 3-​ethoxy-​, (17α)​- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17alpha)-3-ethoxy-19-norpregna-3,5-dien-20-yn-17-ol
Source European Chemicals Agency (ECHA)
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Record name NORETHINDRONE 3-ETHYL ETHER
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